3-甲基喹喔啉-2-硫醇

描述

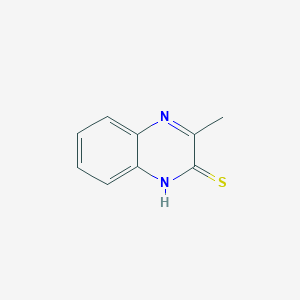

3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .

Synthesis Analysis

The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .

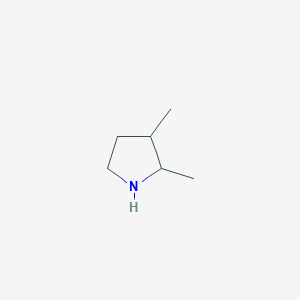

Molecular Structure Analysis

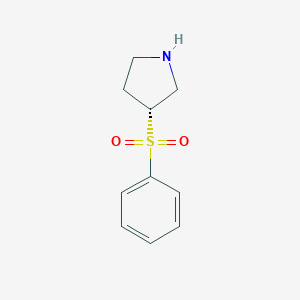

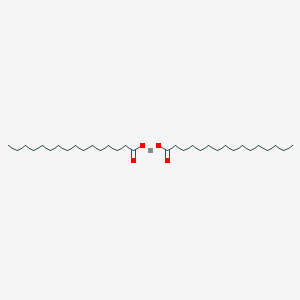

The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .

Chemical Reactions Analysis

3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .

Physical And Chemical Properties Analysis

3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .

科学研究应用

癌症治疗:VEGFR-2 抑制

3-甲基喹喔啉-2-硫醇衍生物已被合成并评估了其对人类癌细胞系的抗增殖活性,例如 MCF-7(乳腺癌)和 HepG-2(肝癌)。这些化合物,特别是化合物 17b,表现出显着的抗增殖作用,IC50 值范围为 2.3 到 5.8 μM。 它们充当血管内皮生长因子受体-2(VEGFR-2)的抑制剂,VEGFR-2 在癌症血管生成中起着至关重要的作用 .

凋亡诱导

同样的 3-甲基喹喔啉-2-硫醇衍生物已被证明可以诱导癌细胞凋亡。例如,化合物 17b 诱导细胞凋亡并将细胞周期阻滞在 G2/M 期。 它还上调 caspase-3 和 caspase-9 水平,使 Bax/Bcl-2 比例提高了 10 倍以上 .

分子对接研究

这些化合物已接受分子对接研究,以确定它们与 VEGFR-2 活性位点的潜在相互作用。 这有助于了解这些化合物作为 VEGFR-2 抑制剂的结合模式和功效 .

ADMET 和毒性分析

已经对这些衍生物进行了计算机模拟的 ADMET(吸收、分布、代谢、排泄和毒性)研究以及毒性评估。 这些研究对于在临床试验前预测化合物的药代动力学特征和潜在的副作用至关重要 .

密度泛函理论 (DFT) 研究

已经进行了 DFT 研究,以计算这些衍生物的热力学、分子轨道和静电势性质。 这提供了对化合物稳定性和反应性的见解 .

细胞周期分析

研究还集中在 3-甲基喹喔啉-2-硫醇衍生物对细胞周期进程的影响。 了解这些化合物如何影响细胞周期对于开发靶向癌症疗法至关重要 .

衍生物的合成与设计

3-甲基喹喔啉-2-硫醇的新衍生物的设计和合成正在进行中。 研究人员的目标是增强抗增殖和凋亡作用,同时最大限度地减少毒性 .

药效团特征分析

研究分析了 3-甲基喹喔啉-2-硫醇衍生物作为 VEGFR-2 抑制剂有效的必需药效团特征。 这有助于合理设计新的抗癌剂 .

作用机制

Target of Action

3-Methylquinoxaline-2-thiol primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation . It is the main mediator of angiogenesis in cancer cells .

Mode of Action

The compound interacts with VEGFR-2, inhibiting its activity and thus suppressing tumor propagation . The main concept to discover novel VEGFR-2 inhibitors is to hinder autophosphorylation and dimerization processes of the receptor . Small molecule inhibitors targeting the kinase domain (KD) lead to blocking signaling pathway hence, suppression of tumor growth .

Biochemical Pathways

The inhibition of VEGFR-2 by 3-Methylquinoxaline-2-thiol affects the signaling pathways that support tumor proliferation and expansion . This deregulation of the cell cycle may cause cancer onset, progression, and metastasis .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated in silico . The results revealed that most of the synthesized members have acceptable values of drug-likeness . Further docking studies were carried out for compound 17b against cytochrome P450 to present such compounds as non-inhibitors .

Result of Action

The compound demonstrated a significant antiproliferative effect with IC 50 ranging from 2.3 to 5.8 μM . Mechanistic investigation including cell cycle arrest and apoptosis was performed for compound 17b against HepG-2 cells, and the results revealed that 17b induced cell apoptosis and arrested cell cycle in the G2/M phase . Moreover, apoptosis analyses were conducted for compound 17b to evaluate its apoptotic potential. The results showed upregulation in caspase-3 and caspase-9 levels, and improving the Bax/Bcl-2 ratio by more than 10-fold .

安全和危害

未来方向

Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

生化分析

Biochemical Properties

3-Methylquinoxaline-2-thiol interacts with various enzymes and proteins, particularly the vascular endothelial growth factor receptor (VEGFR), an important receptor tyrosine kinase (RTK) that plays a remarkable role in angiogenesis .

Cellular Effects

3-Methylquinoxaline-2-thiol influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to have a significant antiproliferative effect on human cancer cell lines, MCF-7 and HepG-2 .

Molecular Mechanism

At the molecular level, 3-Methylquinoxaline-2-thiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a potent VEGFR-2 inhibitor, hindering autophosphorylation and dimerization processes of the receptor .

属性

IUPAC Name |

3-methyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCBAOCZHIDYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352922 | |

| Record name | 3-methylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58773-29-8 | |

| Record name | 3-methylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 3-Methylquinoxaline-2-thiol derivatives interact with their target and what are the downstream effects?

A1: While the provided abstracts don't specifically detail the interaction mechanism of 3-Methylquinoxaline-2-thiol itself, research [] highlights the design and synthesis of new 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives intended to act as VEGFR-2 inhibitors. VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds aim to disrupt the blood supply to tumors, ultimately hindering their growth and progression. The study further investigates the in vitro effects of these derivatives on human cancer cell lines (HepG-2 and MCF-7), focusing on their cytotoxic activity and ability to induce apoptosis (programmed cell death).

Q2: What is the Structure-Activity Relationship (SAR) observed for 3-Methylquinoxaline-2-thiol derivatives and their anti-cancer activity?

A2: The research [] explores the SAR by synthesizing a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives with varying substituents. The study identifies specific compounds (11e, 11g, 12e, 12g, and 12k) exhibiting promising cytotoxic activities against the tested cancer cell lines, with IC50 values comparable to Sorafenib, a known VEGFR-2 inhibitor. Furthermore, several derivatives (11b, 11f, 11g, 12e, 12f, 12g, and 12k) demonstrated significant VEGFR-2 inhibitory activities. These findings suggest that modifications to the core structure of 3-Methylquinoxaline-2-thiol can significantly influence its anti-cancer activity and VEGFR-2 inhibitory potential. Further research is needed to fully elucidate the SAR and optimize these compounds for therapeutic development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)